molecular formula C15H13Cl B14472442 1-Chloro-4-[1-(4-methylphenyl)ethenyl]benzene CAS No. 69416-93-9

1-Chloro-4-[1-(4-methylphenyl)ethenyl]benzene

Cat. No.: B14472442
CAS No.: 69416-93-9
M. Wt: 228.71 g/mol
InChI Key: AWDGKTGLAIPMGZ-UHFFFAOYSA-N
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Description

1-Chloro-4-[1-(4-methylphenyl)ethenyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a chlorine atom and a vinyl group attached to a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-[1-(4-methylphenyl)ethenyl]benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where 4-methylstyrene is reacted with chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-[1-(4-methylphenyl)ethenyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 1-Chloro-4-[1-(4-methylphenyl)ethenyl]benzene exerts its effects depends on its chemical structure and the specific reactions it undergoes. For example, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The vinyl group and chlorine atom can influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-4-[1-(4-methylphenyl)ethenyl]benzene is unique due to the presence of both a chlorine atom and a vinyl group attached to a 4-methylphenyl group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

69416-93-9

Molecular Formula

C15H13Cl

Molecular Weight

228.71 g/mol

IUPAC Name

1-chloro-4-[1-(4-methylphenyl)ethenyl]benzene

InChI

InChI=1S/C15H13Cl/c1-11-3-5-13(6-4-11)12(2)14-7-9-15(16)10-8-14/h3-10H,2H2,1H3

InChI Key

AWDGKTGLAIPMGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=C)C2=CC=C(C=C2)Cl

Origin of Product

United States

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